Chromogenic Substrate Pefachrome FXa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le substrat chromogène Pefachrome FXa est un substrat peptidique chromogène hautement sensible spécialement conçu pour la détection et la mesure de l'activité de la sérine protéase, le facteur Xa. Le facteur Xa joue un rôle crucial dans la cascade de coagulation sanguine, ce qui rend ce substrat précieux pour la recherche, les applications en cours de processus et le contrôle qualité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du substrat chromogène Pefachrome FXa implique l'assemblage d'une chaîne peptidique composée d'acides aminés spécifiques, suivi de la fixation d'un groupe chromogène. La formule générale de ce substrat est CH3OCO-D-CHA-Gly-Arg-pNA·AcOH . La voie de synthèse comprend généralement :

Synthèse peptidique : La chaîne peptidique est synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide.

Fixation du groupe chromogène : Le groupe chromogène, la p-nitroaniline (pNA), est attaché à la chaîne peptidique.

Méthodes de production industrielle : La production industrielle du substrat chromogène Pefachrome FXa suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse peptidique à grande échelle : Des synthétiseurs peptidiques automatisés sont utilisés pour produire la chaîne peptidique en vrac.

Purification : Le peptide synthétisé est purifié à l'aide de la chromatographie liquide haute performance (HPLC) pour garantir une pureté et une constance élevées.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour vérifier l'activité et la stabilité du substrat

Analyse Des Réactions Chimiques

Types de réactions : Le substrat chromogène Pefachrome FXa subit principalement des réactions de clivage enzymatique. La réaction principale implique le clivage de la liaison peptidique par le facteur Xa, ce qui entraîne la libération du groupe chromogène, la p-nitroaniline (pNA), qui produit un changement de couleur détectable à 405 nm .

Réactifs et conditions courants :

Réactifs : Facteur Xa, solutions tampons (par exemple, 50 mM Tris-HCl, pH 8,4), chlorure de calcium (25 mM CaCl2).

Conditions : La réaction est généralement effectuée à 37 °C pour imiter les conditions physiologiques.

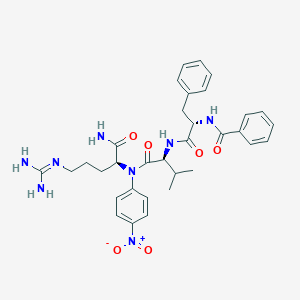

Principaux produits : Le principal produit formé par le clivage enzymatique du substrat chromogène Pefachrome FXa est le fragment peptidique CH3OCO-D-CHA-Gly-Arg-OH et le groupe chromogène p-nitroaniline (pNA) .

Applications De Recherche Scientifique

Le substrat chromogène Pefachrome FXa a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé dans l'étude de la cinétique enzymatique et le développement d'inhibiteurs enzymatiques.

Biologie : Employé dans l'investigation des voies de coagulation sanguine et du rôle du facteur Xa dans divers processus biologiques.

Médecine : Utilisé dans le développement et le contrôle qualité des médicaments anticoagulants ciblant le facteur Xa.

Industrie : Appliqué dans le contrôle qualité des préparations pharmaceutiques contenant du facteur Xa .

5. Mécanisme d'action

Le mécanisme d'action du substrat chromogène Pefachrome FXa implique le clivage spécifique de la liaison peptidique par le facteur Xa. Le facteur Xa reconnaît et se lie au substrat, catalysant l'hydrolyse de la liaison peptidique entre les résidus glycine et arginine. Cette réaction libère le groupe chromogène, la p-nitroaniline (pNA), qui produit un changement de couleur mesurable .

Mécanisme D'action

The mechanism of action of Chromogenic Substrate Pefachrome FXa involves the specific cleavage of the peptide bond by factor Xa. Factor Xa recognizes and binds to the substrate, catalyzing the hydrolysis of the peptide bond between the glycine and arginine residues. This reaction releases the chromogenic group, p-nitroaniline (pNA), which produces a measurable color change .

Comparaison Avec Des Composés Similaires

Le substrat chromogène Pefachrome FXa est unique en raison de sa haute sensibilité et de sa spécificité pour le facteur Xa. Des composés similaires comprennent :

Substrat chromogène pour le facteur VIIa : Utilisé pour la détection de l'activité du facteur VIIa.

Substrat chromogène pour le facteur IXa : Utilisé pour la détection de l'activité du facteur IXa

Ces substrats partagent des principes similaires, mais diffèrent par leurs enzymes cibles et leurs séquences peptidiques spécifiques, ce qui rend le substrat chromogène Pefachrome FXa particulièrement adapté à la détection et à la mesure du facteur Xa.

Propriétés

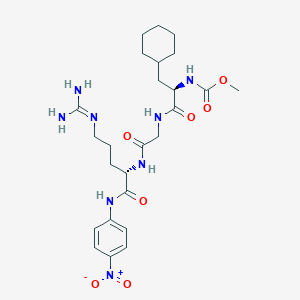

Formule moléculaire |

C25H38N8O7 |

|---|---|

Poids moléculaire |

562.6 g/mol |

Nom IUPAC |

methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1 |

Clé InChI |

ZRXBRYKOGADHIN-VQTJNVASSA-N |

SMILES isomérique |

COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)

![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)

![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)